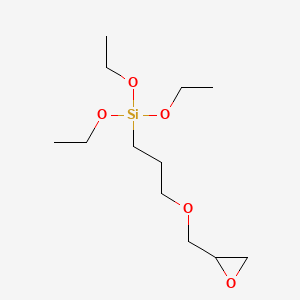

(3-Glycidyloxypropyl)triethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUKBNICSRJFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCOCC1CO1)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223645-72-5 | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223645-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90862997 | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2602-34-8 | |

| Record name | γ-Glycidoxypropyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2602-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glycidoxypropyltriethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002602348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(2,3-epoxypropoxy)propyl]triethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IVM34DGV2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Glycidyloxypropyl)triethoxysilane: Structure, Properties, and Applications in Research and Drug Development

(3-Glycidyloxypropyl)triethoxysilane (GPTES) is a versatile organosilane coupling agent that plays a critical role in materials science, particularly at the interface of organic and inorganic chemistry. Its unique bifunctional structure, possessing both a reactive epoxy group and hydrolyzable ethoxysilane (B94302) groups, enables it to act as a molecular bridge, enhancing adhesion and modifying surface properties. This technical guide provides a comprehensive overview of the chemical structure, properties, and key applications of GPTES, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a silicon atom bonded to three ethoxy groups and a propyl chain, which is in turn linked to a glycidyl (B131873) ether. This structure allows for a dual-reaction mechanism: the ethoxy groups can hydrolyze to form reactive silanol (B1196071) groups that condense with hydroxyl groups on inorganic substrates, while the terminal epoxy ring can react with a variety of organic functional groups.

Chemical Identifiers:

-

IUPAC Name: triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane[1]

-

CAS Number: 2602-34-8[2]

-

SMILES: CCO--INVALID-LINK--(OCC)OCC[2]

-

InChI Key: JXUKBNICSRJFAP-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of GPTES are summarized in the table below. These properties are crucial for determining its handling, storage, and application parameters.

| Property | Value | Reference |

| Appearance | Colorless to faint yellow clear liquid | [4](--INVALID-LINK--) |

| Density | 1.004 g/mL at 20 °C | (--INVALID-LINK----INVALID-LINK-- |

| Boiling Point | 124 °C at 3 mmHg | [3](--INVALID-LINK--) |

| Flash Point | 144 °C | [3] |

| Refractive Index | n20/D 1.427 | (--INVALID-LINK----INVALID-LINK-- |

| Viscosity | 3 cSt at 25 °C | [3](--INVALID-LINK--) |

| Solubility | Soluble in a variety of organic solvents; reacts with water. | [5](--INVALID-LINK--) |

Reaction Mechanisms and Pathways

The utility of GPTES as a coupling agent stems from two primary chemical reactions: the hydrolysis and condensation of the triethoxysilane (B36694) group, and the ring-opening reaction of the epoxy group.

Hydrolysis and Condensation of the Silane (B1218182) Group

In the presence of water, the ethoxy groups of GPTES undergo hydrolysis to form silanol (Si-OH) groups and ethanol (B145695) as a byproduct. These silanol groups are highly reactive and can undergo condensation reactions with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, silica (B1680970), metal oxides) to form stable covalent Si-O-Substrate bonds. Alternatively, the silanol groups can self-condense with other GPTES molecules to form a polysiloxane network on the surface.

The kinetics of hydrolysis and condensation are influenced by pH, temperature, and the presence of catalysts. Acidic conditions tend to promote hydrolysis while slowing down condensation, whereas basic conditions accelerate both processes.[6][7][8]

Epoxy Ring-Opening Reactions

The epoxy group of GPTES is susceptible to nucleophilic attack, leading to ring-opening. This reaction can be initiated by various nucleophiles, including amines, hydroxyls, thiols, and carboxylic acids. This reactivity allows for the covalent attachment of organic molecules, polymers, and biomolecules to the GPTES-modified surface. The reaction is often catalyzed by acids or bases.

Experimental Protocols

General Protocol for Surface Modification of Silica Nanoparticles

This protocol provides a general workflow for the functionalization of silica nanoparticles with GPTES. Optimization of parameters such as concentration, reaction time, and temperature may be necessary depending on the specific application.

Detailed Methodology:

-

Dispersion of Nanoparticles: Disperse a known quantity of silica nanoparticles in anhydrous ethanol. To ensure a homogenous suspension and break up agglomerates, sonicate the mixture for 15-30 minutes.

-

Addition of GPTES: While stirring the nanoparticle suspension, add the desired amount of GPTES. The concentration of GPTES will depend on the surface area of the nanoparticles and the desired grafting density.

-

Hydrolysis and Condensation: Add a controlled amount of water to the reaction mixture to initiate the hydrolysis of the ethoxy groups. The reaction is typically carried out at room temperature with stirring for several hours to allow for both hydrolysis and condensation to occur.

-

Isolation and Purification: After the reaction is complete, the functionalized nanoparticles are isolated by centrifugation. The supernatant, containing unreacted GPTES and byproducts, is discarded.

-

Washing: The nanoparticle pellet is washed multiple times with ethanol to remove any remaining impurities. Each washing step is followed by centrifugation and redispersion.

-

Drying: The purified, functionalized nanoparticles are dried in a vacuum oven at a moderate temperature (e.g., 80 °C) to remove the solvent.

Protocol for Hydrolysis and Condensation in Solution (Sol-Gel Process)

This protocol describes the preparation of a GPTES-based sol-gel, which can be used for creating hybrid organic-inorganic coatings and materials.

Detailed Methodology:

-

Preparation of the Sol: In a reaction vessel, mix GPTES with an alcohol (e.g., ethanol) and water. The molar ratio of GPTES to water is a critical parameter that influences the extent of hydrolysis and condensation.

-

Catalysis: Add an acid or base catalyst to control the reaction kinetics. For example, a small amount of hydrochloric acid can be used to promote hydrolysis.

-

Aging: Allow the sol to age at room temperature or a slightly elevated temperature for a specific period. During this time, the hydrolysis and condensation reactions proceed, leading to the formation of a gel.

-

Application: The resulting sol-gel can be applied to a substrate by dip-coating, spin-coating, or casting.

-

Curing: The coated substrate is then cured at an elevated temperature to complete the condensation process and form a stable, cross-linked network.

Applications in Research and Drug Development

The unique properties of GPTES make it a valuable tool in various research and drug development applications.

Surface Modification and Bioconjugation

GPTES is widely used to modify the surfaces of various materials, including glass slides, silicon wafers, and nanoparticles, to introduce reactive epoxy groups.[4] These epoxy-functionalized surfaces can then be used to immobilize biomolecules such as proteins, antibodies, and DNA for applications in biosensors, diagnostics, and microarray technology.

Drug Delivery Systems

In the field of drug delivery, GPTES can be used to functionalize nanoparticles, such as silica or iron oxide nanoparticles, to create carriers for targeted drug delivery. The epoxy groups can be used to attach targeting ligands (e.g., antibodies, peptides) that direct the nanoparticles to specific cells or tissues. Furthermore, the silane can be incorporated into hydrogels and films to create bioadhesive drug delivery systems for transdermal or mucosal applications.

Tissue Engineering and Biomaterials

GPTES is employed in the development of hybrid organic-inorganic biomaterials for tissue engineering scaffolds. By incorporating GPTES into a polymer matrix, the mechanical properties and biocompatibility of the scaffold can be enhanced.[9] The epoxy groups also provide sites for the attachment of cell-adhesion peptides or growth factors to promote tissue regeneration.

Quantitative Data on Performance

The effectiveness of GPTES as a coupling agent and surface modifier can be quantified through various analytical techniques. The following table summarizes typical performance data.

| Parameter | Measurement Technique | Typical Result | Application | Reference |

| Adhesion Strength | Lap Shear Test | Significant increase in shear strength of adhesive joints. | Adhesives and Sealants | [10](--INVALID-LINK--) |

| Surface Hydrophilicity | Contact Angle Measurement | Decrease in water contact angle after hydrolysis of the epoxy group. | Surface Modification | [3](--INVALID-LINK--) |

| Coating Hardness | Pencil Hardness Test | Increased hardness of coatings on various substrates. | Coatings | [11](--INVALID-LINK--) |

| Filler Dispersion | Rheological Measurements | Reduction in viscosity of filled polymer composites. | Composites | [10](--INVALID-LINK--) |

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a skin and eye irritant. It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. GPTES is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Quantitative analysis of adhesion and biofilm formation on hydrophilic and hydrophobic surfaces of clinical isolates of Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-缩水甘油醚氧基丙基三乙氧基硅烷 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. (3-GLYCIDOXYPROPYL)TRIETHOXYSILANE | [gelest.com]

- 4. researchgate.net [researchgate.net]

- 5. ijfmr.com [ijfmr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. 3-GLYCIDOXYPROPYLTRIMETHOXYSILANE - Ataman Kimya [atamanchemicals.com]

- 10. atamankimya.com [atamankimya.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of (3-Glycidyloxypropyl)triethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of (3-Glycidyloxypropyl)triethoxysilane (GPTES), a versatile organosilane coupling agent. GPTES is of significant interest due to its bifunctional nature, containing both a reactive epoxy group and hydrolyzable ethoxysilane (B94302) groups. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, making it a critical component in adhesives, sealants, coatings, and composite materials. This guide details the primary synthesis route, reaction kinetics, experimental protocols, and a comparative analysis of catalytic systems.

Core Synthesis Route: Hydrosilylation

The most common and industrially viable method for synthesizing this compound is the hydrosilylation of allyl glycidyl (B131873) ether (AGE) with triethoxysilane (B36694) (H-TES).[1][2] This addition reaction involves the attachment of the triethoxysilyl group (-Si(OCH2CH3)3) to the terminal carbon of the allyl group's double bond. The reaction is typically catalyzed by a platinum complex.[3]

The overall reaction is as follows:

Allyl Glycidyl Ether + Triethoxysilane → this compound

This process is favored for its high atom economy and the formation of a stable carbon-silicon bond. The reaction generally proceeds with high selectivity to the linear β-isomer, which is the desired product.[1]

Reaction Mechanism: The Chalk-Harrod Cycle

The platinum-catalyzed hydrosilylation of allyl glycidyl ether with triethoxysilane is widely understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves a series of steps including oxidative addition, alkene coordination, migratory insertion, and reductive elimination.

A simplified representation of the Chalk-Harrod mechanism is provided below:

An alternative, the "modified Chalk-Harrod mechanism," suggests that the alkene inserts into the metal-silicon bond rather than the metal-hydride bond. However, for platinum-catalyzed hydrosilylation of alkenes, the original Chalk-Harrod mechanism is generally considered the predominant pathway.

Experimental Protocols

The synthesis of GPTES can be carried out at both laboratory and industrial scales. The following protocols provide a general framework for these processes.

Laboratory-Scale Synthesis

This protocol is suitable for producing gram-to-kilogram quantities of GPTES in a standard laboratory setting.

Detailed Methodology:

-

Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a dropping funnel, and a thermometer. The entire apparatus is flame-dried and cooled under a stream of dry nitrogen.

-

Reagents:

-

Allyl glycidyl ether (AGE): 114.14 g (1.0 mol)

-

Triethoxysilane (H-TES): 164.32 g (1.0 mol)

-

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex in xylene, ~2% Pt): 0.1 mL

-

-

Procedure:

-

The flask is charged with allyl glycidyl ether and the Karstedt's catalyst.

-

The mixture is heated to 70-80°C with stirring.

-

Triethoxysilane is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 90°C. The reaction is exothermic.

-

After the addition is complete, the mixture is stirred at 80°C for an additional 2 hours.

-

The reaction progress is monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band at ~2150 cm⁻¹.

-

-

Purification:

-

The crude product is cooled to room temperature.

-

The product is purified by fractional distillation under reduced pressure (e.g., at ~124°C/3 mmHg).[4]

-

-

Characterization: The purified this compound is characterized by ¹H NMR, ¹³C NMR, and FTIR spectroscopy to confirm its structure and purity.

Industrial-Scale Production

The industrial production of GPTES follows the same fundamental chemistry but is optimized for large-scale reactors, continuous or semi-continuous processes, and efficient catalyst recovery and product purification.

Process Description:

-

Reactant Feed: Allyl glycidyl ether and triethoxysilane are continuously fed into a heated reactor. The catalyst, often a supported platinum catalyst for easier recovery, is present in the reactor.

-

Reaction: The reaction is typically carried out in a continuous stirred-tank reactor (CSTR) or a plug flow reactor at elevated temperatures (e.g., 80-120°C). Residence time is carefully controlled to maximize conversion and minimize side reactions.

-

Catalyst Management: If a homogeneous catalyst is used, it may be recovered through distillation or extraction. Heterogeneous catalysts are retained within the reactor or separated by filtration.

-

Purification: The crude product stream is continuously fed to a multi-stage distillation column to separate the GPTES from unreacted starting materials, byproducts, and catalyst residues.

-

Quality Control: The final product is analyzed to ensure it meets specifications for purity, color, and viscosity.

Quantitative Data on Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield, selectivity, and efficiency of GPTES synthesis. The following table summarizes data from various studies.

| Catalyst | Reactant Ratio (AGE:H-TES) | Temperature (°C) | Time (h) | Yield (%) | Selectivity (to β-isomer) | Reference |

| Speier's Catalyst (H₂PtCl₆) | 1:1 | 130 | 2 | ~76 | Not specified | [1] |

| Karstedt's Catalyst | 1:1 | 70-80 | 2-4 | >90 | High | General Lab Practice |

| Pt/C | 1:1.1 | 80 | 3 | 97.4 | High | [2] |

| SiO₂-CS-Pt | 1:1 | 130 | 2 | 76 | 100% | [1] |

| Rhodium Complex | Not specified | Room Temp | Not specified | High | High | [2] |

Reactions of this compound

The utility of GPTES stems from the distinct reactivity of its two functional ends.

Hydrolysis and Condensation of the Triethoxysilyl Group

In the presence of water, the ethoxy groups (-OCH₂CH₃) hydrolyze to form silanol (B1196071) groups (-Si-OH). These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (-Si-O-Si-), leading to the formation of a polysiloxane network. They can also react with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming a covalent bond with the substrate.

Ring-Opening of the Epoxy Group

The epoxy ring is susceptible to nucleophilic attack and can be opened by a variety of reagents, including amines, alcohols, carboxylic acids, and water. This reaction allows for the covalent bonding of GPTES to organic polymers, making it an effective coupling agent.

Conclusion

The synthesis of this compound via platinum-catalyzed hydrosilylation is a well-established and efficient process. The Chalk-Harrod mechanism provides a robust model for understanding the reaction pathway. By carefully selecting the catalyst and optimizing reaction conditions, high yields and selectivities of the desired product can be achieved. The dual functionality of GPTES makes it an indispensable tool in materials science, enabling the creation of high-performance hybrid materials with enhanced adhesion, durability, and mechanical properties. This guide provides the foundational knowledge for researchers and professionals to understand and utilize this important organosilane in their respective fields.

References

An In-Depth Technical Guide to the Hydrolysis and Condensation Kinetics of (3-Glycidyloxypropyl)alkoxysilanes

This technical guide provides a comprehensive overview of the hydrolysis and condensation kinetics of (3-Glycidyloxypropyl)triethoxysilane (GPTES) and its closely related analog, (3-Glycidyloxypropyl)trimethoxysilane (GPTMS). Due to the prevalence of detailed kinetic studies on GPTMS, data from this compound is extensively referenced to illustrate the fundamental principles applicable to GPTES. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize silane (B1218182) coupling agents for surface modification, formulation, and synthesis of hybrid materials.

Core Reaction Mechanisms

The transformation of this compound from a monomeric species into a cross-linked polysiloxane network is primarily governed by two sequential reactions: hydrolysis and condensation. These reactions are highly sensitive to a variety of experimental conditions.[1]

1.1 Hydrolysis Hydrolysis is the initial and rate-determining step where the alkoxy groups (-OR) on the silicon atom are replaced by hydroxyl groups (-OH), forming silanols. This occurs in a stepwise manner, producing alcohol as a byproduct.[1]

-

Step 1: R'-Si(OR)₃ + H₂O ⇌ R'-Si(OR)₂(OH) + ROH

-

Step 2: R'-Si(OR)₂(OH) + H₂O ⇌ R'-Si(OR)(OH)₂ + ROH

-

Step 3: R'-Si(OR)(OH)₂ + H₂O ⇌ R'-Si(OH)₃ + ROH

(Where R' = (3-Glycidyloxypropyl) group, and R = ethyl or methyl group)

1.2 Condensation Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation to form stable siloxane bonds (Si-O-Si), which constitute the backbone of the inorganic network.[1] This can proceed via two distinct pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

2 R'-Si(OH)₃ ⇌ (HO)₂Si(R')-O-Si(R')(OH)₂ + H₂O

-

-

Alcohol-producing condensation: A silanol group reacts with a non-hydrolyzed alkoxy group.

-

R'-Si(OH)₃ + R'-Si(OR)₃ ⇌ (HO)₂Si(R')-O-Si(R')(OR)₂ + ROH

-

1.3 Competing Side Reactions Under certain conditions, particularly at elevated temperatures, the epoxy ring of the glycidoxypropyl group can undergo opening.[2] This reaction can lead to the formation of diols or polyethylene (B3416737) oxide chains, influencing the final properties of the hybrid material.[2][3]

Kinetics and Influencing Factors

The rates of hydrolysis and condensation are not independent and are significantly affected by several factors that can be manipulated to control the final structure of the material.[4] The hydrolysis reaction is often catalyzed by both acids and bases, exhibiting a minimum rate around a neutral pH of 7.[5]

Key factors influencing the reaction kinetics include:

-

pH of the Solution: Acidic conditions (pH < 4) generally accelerate hydrolysis while slowing condensation, leading to more linear, less condensed structures.[6][7] In highly basic solutions, both hydrolysis and condensation are rapid, favoring the formation of discrete, cage-like silica (B1680970) structures or particles.[3][4]

-

Temperature: Increasing the reaction temperature dramatically accelerates the rates of hydrolysis, condensation, and epoxy ring opening.[2]

-

Water-to-Silane Ratio (r): The amount of water is critical. A stoichiometric amount is required for full hydrolysis, but excess water can influence reaction equilibria and the extent of condensation.[4]

-

Solvent System: The type and concentration of co-solvents (typically alcohols) affect reactant solubility and can influence reaction rates.[1]

-

Catalyst: Besides hydronium and hydroxide (B78521) ions, other catalysts like organometallics can be employed to control the reaction kinetics.[8]

Quantitative Kinetic Data

The majority of detailed kinetic data has been published for the trimethoxy analog, GPTMS. At ambient temperature, hydrolysis proceeds significantly faster (on the order of hours) than condensation (weeks).[2]

Table 1: Summary of Kinetic Data for (3-Glycidyloxypropyl)trimethoxysilane (GPTMS)

| Parameter | Value | Compound | Conditions | Analytical Method | Source |

| Pseudo-first order rate constant (kh1) for the first hydrolysis step | 0.026 min⁻¹ | GPTMS | 2 wt% aqueous solution (26% D₂O/74% H₂O), pH 5.4, 26°C | NMR Spectroscopy | [2][6] |

| Activation Energy (Ea) for epoxy ring opening | 68.4 kJ/mol | GPTMS | 2 wt% aqueous solution, pH 5.4 | NMR Spectroscopy | [2] |

| Qualitative Hydrolysis Timeline | Hydrolysis dominates up to 30 min | GPTMS | Acid-catalyzed, 50% methanol (B129727) solvent | FTIR Spectroscopy | [1] |

| Qualitative Condensation Timeline | Condensation accelerates after 60 min | GPTMS | Acid-catalyzed, 50% methanol solvent | FTIR Spectroscopy | [1] |

Experimental Protocols for Kinetic Analysis

Studying the kinetics of GPTES hydrolysis and condensation requires techniques that can monitor the concentration of various silicon species (monomers, dimers, oligomers) and byproducts over time.

4.1 General Experimental Workflow A typical kinetic study involves preparing the silane solution under controlled conditions (pH, temperature, solvent), initiating the reaction by adding water or a catalyst, and then monitoring the evolution of the chemical species using an appropriate analytical technique.

4.2 Detailed Methodologies

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for quantitatively tracking the hydrolysis and condensation of alkoxysilanes.

-

Objective: To monitor the disappearance of methoxy (B1213986) groups and the appearance of silanol groups and various condensation products.[2]

-

Sample Preparation: A 2 wt% solution of GPTMS is prepared in a D₂O/H₂O mixture (e.g., 26%/74%) to provide a deuterium (B1214612) lock for the spectrometer. The pH is adjusted (e.g., to 5.4) and maintained.[2]

-

Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired at set time intervals at a controlled temperature (e.g., 26, 50, or 70°C).[2]

-

¹H NMR: Can distinguish between methoxy groups on silanes with one, two, or three hydrolyzed sites and can quantify the methanol byproduct.[2]

-

¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) sequences can be optimized for rapid quantification of different hydrolyzed species.[2]

-

²⁹Si NMR: Directly observes the silicon environment, allowing for the identification and quantification of monomeric species (T⁰), dimers, and other condensed structures (T¹, T², etc.).[2]

-

-

Data Analysis: The concentration of each species is determined by integrating the corresponding peaks in the spectra. This concentration-time data is then used to calculate rate constants.[2]

4.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is effective for qualitatively and semi-quantitatively monitoring the overall progress of the reactions, especially in systems with higher concentrations.[1]

-

Objective: To track the formation of silanol (Si-OH) and siloxane (Si-O-Si) bonds.[1]

-

Sample Preparation: A solution of GPTMS (e.g., 10%) is prepared in a solvent such as methanol. The reaction is initiated by adding acidified water.[9]

-

Data Acquisition: An aliquot of the reaction mixture is withdrawn at various time points, and its IR spectrum is recorded.[1]

-

Key Bands to Monitor:

-

Silanol (Si-OH) formation: Appearance and changes in bands around 3700 cm⁻¹ and 900 cm⁻¹.[1]

-

Siloxane (Si-O-Si) formation: Increase in intensity of bands around 1100 cm⁻¹ and 1020 cm⁻¹.[1]

-

Ethanol byproduct (for GPTES): Increase in the band at 882 cm⁻¹ can be used to follow the hydrolysis of ethoxysilanes.[10]

-

-

Data Analysis: The change in the absorbance or transmittance of these key bands over time provides a kinetic profile of the hydrolysis and condensation processes. For example, the time to reach the maximum intensity of the silanol band indicates the point where the rate of condensation begins to dominate over the rate of hydrolysis.[1]

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijfmr.com [ijfmr.com]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Unseen Bridge: A Technical Guide to the Mechanism of Action of Silane Coupling Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silane (B1218182) coupling agents are organosilicon compounds that function as molecular bridges at the interface between inorganic and organic materials. Their unique bifunctional nature allows them to form durable, water-resistant bonds, significantly enhancing the mechanical and physical properties of composite materials. This technical guide delves into the core mechanism of action of silane coupling agents, providing a comprehensive overview of their chemical reactions, influencing factors, and characterization. Detailed experimental protocols and quantitative data are presented to offer a practical understanding for researchers and professionals in various scientific and industrial fields, including drug development where such agents find application in surface modification of drug carriers and biomedical devices.

Core Mechanism of Action

The efficacy of silane coupling agents lies in their dual reactivity, governed by a general structure of Y-R-Si-X₃, where:

-

Y is an organofunctional group (e.g., amino, epoxy, vinyl) that is compatible with and can react with an organic polymer matrix.

-

R is a short alkyl chain.

-

X represents a hydrolyzable group, typically an alkoxy group (e.g., methoxy, ethoxy), which reacts with inorganic substrates.[1]

The mechanism of action unfolds in a series of sequential and sometimes simultaneous chemical reactions:

-

Hydrolysis: The alkoxy groups (Si-OR') of the silane react with water to form reactive silanol (B1196071) groups (Si-OH) and an alcohol byproduct. This reaction is often catalyzed by acids or bases.[2][3] The pH of the aqueous solution significantly influences the hydrolysis rate, with the slowest rate occurring at a neutral pH of 7.[2]

-

Condensation: The newly formed silanol groups are unstable and condense with each other to form oligomeric siloxanes (Si-O-Si).[3] This condensation can be intermolecular or intramolecular.

-

Hydrogen Bonding: The silanol groups of the hydrolyzed silane and the oligomers form hydrogen bonds with the hydroxyl groups present on the surface of the inorganic substrate (e.g., glass, silica, metal oxides).[3]

-

Covalent Bond Formation: Upon drying or curing, a stable, covalent siloxane bond (Si-O-Substrate) is formed between the silane and the inorganic surface, with the elimination of water.[3] Concurrently, the organofunctional group (Y) of the silane reacts with the organic polymer matrix, creating a strong and durable bridge between the two dissimilar materials.[1]

Quantitative Data on Performance Enhancement

The application of silane coupling agents leads to significant improvements in the mechanical and adhesive properties of composite materials. The following tables summarize quantitative data from various studies.

Table 1: Effect of Silane Coupling Agents on Mechanical Properties of Composites

| Composite System | Silane Coupling Agent | Property Measured | Value (Without Silane) | Value (With Silane) | Improvement (%) |

| Hydroxyapatite/PMMA[4] | γ-MPS | Tensile Strength (MPa) | 52.54 | 59.81 | 13.8 |

| Hydroxyapatite/PMMA[4] | γ-MPS | Flexural Strength (MPa) | 90.54 | 99.25 | 9.6 |

| Carbon Fiber/Silicone Rubber[5] | KH-550 (γ-APS) | Tensile Strength (MPa) | 5.39 | 6.02 | 11.7 |

| EPDM/CaCO₃[6] | VTMS | Maximum Torque (dNm) | 10.5 | 11.5 | 9.5 |

| Al₂O₃/PI[7] | KH-550 (γ-APS) | Compressive Strength (MPa) | 247.4 | 313.0 | 26.5 |

Table 2: Adhesion Strength of Silane Coupling Agents on Various Substrates

| Substrate | Silane Coupling Agent | Test Method | Adhesion Strength (Without Silane) | Adhesion Strength (With Silane) |

| Aluminum[8] | P-HD-103 | Tensile Adhesion | 1.33 MPa | 1.53 MPa |

| Glass Fiber[9] | γ-MPTS (0.1 mass%) | Flexural Strength | 95.1 MPa | 117.8 MPa |

| CAD/CAM Resin Block[10] | γ-MPTS | Shear Bond Strength | ~15 MPa | ~25 MPa |

| Titanium (silica-coated)[10] | 8-MOTS | Shear Bond Strength | ~10 MPa | ~22 MPa |

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of silane coupling agents.

Synthesis of Silane Coupling Agents

3.1.1. Synthesis of γ-Aminopropyltriethoxysilane (APTES)

A common laboratory-scale synthesis involves the ammonolysis of (3-chloropropyl)triethoxysilane (B1211364).[11]

-

Reaction: Cl(CH₂)₃Si(OC₂H₅)₃ + 2 NH₃ → H₂N(CH₂)₃Si(OC₂H₅)₃ + NH₄Cl

-

Procedure:

-

A high-pressure stainless-steel autoclave reactor is charged with (3-chloropropyl)triethoxysilane and a solvent like toluene.

-

The reactor is sealed, leak-tested, and cooled to between -10 and 0 °C.

-

Liquid ammonia (B1221849) is introduced into the reactor.

-

The mixture is heated to 100-150 °C and stirred for several hours.

-

After cooling, the reactor is vented, and the product mixture is filtered to remove ammonium (B1175870) chloride.

-

The filtrate is then purified by fractional distillation under reduced pressure.

-

3.1.2. Synthesis of γ-Glycidoxypropyltrimethoxysilane (GPTMS)

GPTMS can be synthesized via the hydrosilylation of allyl glycidyl (B131873) ether with trimethoxysilane.[12]

-

Reaction: CH₂(O)CHCH₂OCH₂CH=CH₂ + HSi(OCH₃)₃ → CH₂(O)CHCH₂O(CH₂)₃Si(OCH₃)₃

-

Procedure:

-

A three-necked flask equipped with a reflux condenser, stirrer, and thermometer is purged with nitrogen.

-

Allyl glycidyl ether and a platinum-based catalyst are added to the flask.

-

The mixture is heated to approximately 50 °C with stirring.

-

Trimethoxysilane is added dropwise over one hour while maintaining the temperature at 50 °C.

-

The reaction is stirred for an additional 30 minutes.

-

The crude product is purified by reduced pressure distillation in an anhydrous and oxygen-free environment.

-

Surface Treatment of Inorganic Substrates

The following is a general protocol for the surface modification of alumina (B75360) nanoparticles with a silane coupling agent.[7]

-

Drying: Dry the alumina nanoparticles at 100 °C for 12 hours to remove adsorbed water.

-

Dispersion: Ultrasonically disperse the dried nanoparticles in an ethanol (B145695) solution for 30 minutes.

-

Hydrolysis of Silane: In a separate container, prepare a solution of the silane coupling agent, ethanol, and water (e.g., in a mass ratio of 20:72:8). Adjust the pH to 4 with acetic acid to catalyze hydrolysis and let it hydrolyze with ultrasound for 30 minutes.

-

Reaction: Add the hydrolyzed silane solution to the nanoparticle dispersion. Stir the mixture at 80 °C for 4 hours.

-

Washing: Centrifuge the mixture to separate the surface-modified nanoparticles and wash them with ethanol to remove any unreacted silane.

-

Drying: Dry the treated nanoparticles in an oven to complete the condensation reaction and form stable covalent bonds.

Characterization of Silane-Treated Surfaces

3.3.1. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

-

Sample Preparation: The silane-treated substrate is mounted on a sample holder.

-

Analysis: The sample is irradiated with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

-

Data Interpretation: High-resolution spectra of key elements (e.g., Si 2p, C 1s, O 1s, and N 1s for aminosilanes) are acquired to determine the chemical bonding states and confirm the presence of the silane on the surface.

3.3.2. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. It can identify the presence of specific functional groups.

-

Sample Preparation: For powders, a KBr pellet is typically prepared. For flat substrates, Attenuated Total Reflectance (ATR)-FTIR can be used.

-

Analysis: The sample is exposed to infrared radiation, and the transmitted or reflected radiation is measured.

-

Data Interpretation: The appearance of characteristic peaks corresponding to the silane's functional groups (e.g., Si-O-Si, C-H, N-H, C=O) and the disappearance or shifting of substrate surface hydroxyl peaks confirm the successful surface modification.

Conclusion

Silane coupling agents are indispensable in the formulation of high-performance composite materials. Their ability to form a robust and stable "molecular bridge" between inorganic and organic phases is a direct result of their unique chemical structure and the multi-step mechanism of hydrolysis, condensation, and covalent bond formation. A thorough understanding of this mechanism, coupled with the application of appropriate experimental protocols and characterization techniques, is paramount for optimizing their performance in a wide array of applications, from industrial composites to advanced biomedical materials and drug delivery systems. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the full potential of these versatile molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. APTS_Methods [bio.umass.edu]

- 3. Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Silane Coupling Agents on the Rheology, Dynamic and Mechanical Properties of Ethylene Propylene Diene Rubber/Calcium Carbonate Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Bond strength and computational analysis for silane coupling treatments on the adhesion of resin block for CAD/CAM crowns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to (3-Glycidyloxypropyl)triethoxysilane: Safety, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, properties, and diverse research applications of (3-Glycidyloxypropyl)triethoxysilane (GPTES). The information is curated for professionals in research and development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of its utility.

Safety Data Sheet Summary

This compound is a versatile silane (B1218182) coupling agent. While highly useful, it requires careful handling due to its potential hazards. The following tables summarize key safety and property data compiled from various safety data sheets.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 2602-34-8 | [1] |

| Molecular Formula | C12H26O5Si | [1] |

| Molecular Weight | 278.42 g/mol | [1] |

| Appearance | Colorless to faint yellow clear liquid | [1][2] |

| Odor | Weakly aromatic | [3] |

| Density | 1.004 - 1.07 g/mL at 20-25 °C | [1][3] |

| Boiling Point | 124 °C at 3 mmHg; 270 °C at 760 mmHg | [1][4] |

| Melting Point | < -50 °C | [1] |

| Flash Point | 144 °C (291.2 °F) | [1][4] |

| Refractive Index | 1.425 - 1.429 at 20 °C | [2][4] |

| Solubility | Reacts with water | [5] |

Toxicological Data

| Test | Result | Species | References |

| LD50 Oral | > 2000 - 7100 mg/kg | Rat | [1][6] |

| Skin Corrosion/Irritation | May cause skin irritation | Not specified | [6][7] |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | Not specified | [3][5][6] |

| Inhalation | May cause respiratory irritation | Not specified | [1][6] |

Hazard Identification and Handling Precautions

| Hazard Statement | Precautionary Statement | References |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. | [1] |

| H318/H319: Causes serious eye damage/irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][3][5] |

| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | [1] |

| H335: May cause respiratory irritation | P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | [1][3][8] |

| H412: Harmful to aquatic life with long lasting effects | P273: Avoid release to the environment. | [3] |

Handling and Storage Precautions

Proper handling and storage are crucial to ensure safety and maintain the integrity of this compound.

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[6][7] Emergency eye wash fountains and safety showers should be readily accessible.[6][9]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.[5][10] Contact lenses should not be worn.[6]

-

Skin Protection : Wear nitrile or neoprene rubber gloves and suitable protective clothing to prevent skin contact.[6][10]

-

Respiratory Protection : If ventilation is inadequate, use a NIOSH-certified organic vapor respirator.[6][9]

-

-

Handling : Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[6] Wash hands thoroughly after handling and before eating, drinking, or smoking.[5][6]

-

Storage : Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][6] Keep containers tightly closed and sealed to protect from air and moisture, as the product is moisture-sensitive.[1][6] Store under an inert gas like nitrogen.[1]

-

Incompatible Materials : Avoid contact with water, moisture, strong acids, strong bases, and amines, as it can react exothermically with amines.[5][6]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[1][6]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and immediately consult a physician.[1][3] Remove contact lenses if present and easy to do.[1]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][6]

Accidental Release Measures

-

Personal Precautions : Evacuate personnel to a safe area.[6] Wear appropriate PPE as described in Section 2.[1]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

-

Methods for Cleaning Up : Absorb the spill with an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[1][6]

Experimental Protocols

This compound is widely used as a coupling agent to functionalize surfaces, nanoparticles, and polymers. Its bifunctional nature, containing both a reactive epoxy group and hydrolyzable ethoxysilane (B94302) groups, allows it to bridge inorganic substrates and organic materials.[12]

Protocol for Surface Functionalization of Glass or Silicon Substrates

This protocol describes the formation of a self-assembled monolayer of GPTES on a substrate to enhance the adhesion of subsequent layers, such as conductive polymers or biomolecules.[3]

Materials:

-

Glass or silicon substrates

-

This compound (GPTES)

-

Deionized water

-

Oxygen plasma cleaner

-

Vacuum oven

Procedure:

-

Substrate Cleaning : Thoroughly clean the substrates by sonication in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.

-

Surface Activation : Activate the cleaned substrates using an oxygen plasma cleaner for 1 minute to generate hydroxyl groups on the surface.[3]

-

Silanization Solution Preparation : Prepare a 1.5% (v/v) solution of GPTES in ethanol.

-

Immersion : Immerse the plasma-activated substrates in the GPTES solution for 1 hour at room temperature.[3] This allows for the hydrolysis of the ethoxy groups and subsequent condensation with the surface hydroxyl groups.

-

Rinsing : After immersion, rinse the substrates thoroughly with ethanol to remove any unbound silane.[3]

-

Curing : Dry the functionalized substrates in a vacuum oven at 80 °C to promote the formation of a stable siloxane network on the surface.[3] The substrates are now ready for the deposition of the next layer.

Protocol for Functionalization of Silica (B1680970) Nanoparticles

This protocol details the surface modification of silica nanoparticles (SiNPs) with GPTES to improve their dispersion in a polymer matrix.[10]

Materials:

-

Silica nanoparticles (SiNPs)

-

This compound (GPTES)

-

Toluene (B28343) (or other suitable solvent)

-

Ethanol

-

Centrifuge

-

Oven

Procedure:

-

Nanoparticle Dispersion : Disperse a known amount of SiNPs in toluene using sonication to create a uniform suspension.

-

Silanization Reaction : Add the desired amount of GPTES to the SiNP suspension. The optimal concentration can vary, with studies showing effective functionalization at different weight percentages of GPTMS relative to the nanoparticles.[10]

-

Reaction Conditions : Heat the mixture to reflux and stir for several hours (e.g., 4-24 hours) under a nitrogen atmosphere to facilitate the reaction between the silane and the surface hydroxyl groups of the silica.

-

Purification : After the reaction, cool the mixture to room temperature. Separate the functionalized nanoparticles from the solution by centrifugation.

-

Washing : Wash the collected nanoparticles multiple times with toluene and then ethanol to remove unreacted GPTES. Centrifuge the particles after each wash.

-

Drying : Dry the functionalized SiNPs in an oven at a suitable temperature (e.g., 60-80 °C) to remove the solvent. The resulting GPTES-functionalized nanoparticles will have improved compatibility with organic matrices.

Visualizations

The following diagrams illustrate the chemical structure, reaction mechanism, and a typical experimental workflow involving this compound.

Caption: Chemical structure of this compound.

Caption: Reaction mechanism of GPTES with a hydroxylated surface.

Caption: A typical workflow for surface functionalization using GPTES.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Surface Functionalization with (3-Glycidyloxypropyl)trimethoxysilane (GOPS) as an Alternative to Blending for Enhancing the Aqueous Stability and Electronic Performance of PEDOT:PSS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3--缩水甘油丙氧基)三甲氧基硅烷 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development of a biosensor platform based on ITO sheets modified with 3-glycidoxypropyltrimethoxysilane for early detection of TRAP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation method and application of 3-glycidyloxypropyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 9. db-thueringen.de [db-thueringen.de]

- 10. researchgate.net [researchgate.net]

- 11. ijfmr.com [ijfmr.com]

- 12. mdpi.com [mdpi.com]

Solubility of (3-Glycidyloxypropyl)triethoxysilane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(3-Glycidyloxypropyl)triethoxysilane (GPTES) is a versatile organosilane coupling agent integral to advanced materials science, surface modification, and bioconjugation applications. Its dual functionality, featuring a reactive epoxy group and hydrolyzable ethoxysilyl groups, allows it to act as a molecular bridge between organic polymers and inorganic substrates. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective application in formulating coatings, adhesives, and nanocomposites, as well as in the design of drug delivery systems.

This technical guide provides a comprehensive overview of the solubility profile of this compound, synthesizes available data, and outlines a general experimental protocol for its determination.

Physicochemical Properties and Solubility Principles

This compound (CAS: 2602-34-8) is a colorless liquid with a molecular formula of C12H26O5Si. Its solubility is governed by the "like dissolves like" principle. The molecule possesses both polar (epoxy and ethoxy groups) and nonpolar (propyl chain) characteristics, rendering it soluble in a wide range of common organic solvents. While it is generally described as soluble in many organic media, it is important to note that it can undergo hydrolysis and condensation reactions in the presence of water, especially under acidic or basic conditions.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for this compound in specific organic solvents is not extensively documented in publicly available literature. However, numerous sources qualitatively describe its solubility and miscibility. For many applications involving liquid silanes, miscibility—the ability of two liquids to mix in all proportions to form a homogeneous solution—is often the more practical measure. The available data, both qualitative and quantitative, is summarized below.

| Solvent Class | Solvent | Solubility/Miscibility | Temperature (°C) | Concentration | Citation |

| Water | Water | Slightly Soluble | 20 | 3.3 g/L | [1] |

| Water | Immiscible | Not Specified | Not Specified | [2][3] | |

| Alcohols | General | Miscible | Not Specified | Not Specified | [2][4] |

| Ketones | General | Miscible | Not Specified | Not Specified | [2][4] |

| Hydrocarbons | Aliphatic & Aromatic | Miscible | Not Specified | Not Specified | [2][4] |

| Chlorinated | Chloroform | Soluble | Not Specified | Not Specified | [4] |

| Nitriles | Acetonitrile | Slightly Soluble | Not Specified | Not Specified | [4] |

Note: The term "miscible" implies solubility at all concentrations. In contrast, "immiscible" suggests poor solubility, though some minimal dissolution may still occur.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is recommended. The following protocol outlines a standard method for assessing the solubility of a liquid like this compound in an organic solvent.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (GPTES)

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance (±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

0.2 µm syringe filter

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of the selected organic solvent (e.g., 10 mL) to a vial containing a magnetic stir bar.

-

Place the vial in a thermostatically controlled environment set to the desired temperature (e.g., 25 °C).

-

Gradually add GPTES to the solvent while stirring until a persistent excess of undissolved GPTES is observed, indicating that the solution is saturated.

-

Seal the vial to prevent solvent evaporation and allow the mixture to equilibrate under continuous stirring for a minimum of 24 hours to ensure saturation.

-

-

Sample Collection and Analysis:

-

After equilibration, cease stirring and allow the excess GPTES to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL) using a pipette, ensuring no undissolved droplets are transferred. For higher accuracy, filter the supernatant through a 0.2 µm syringe filter compatible with the solvent.

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish.[5] Record the exact mass of the dish.

-

Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the silane (B1218182) (e.g., 60-80°C).[5]

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it again.[5]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved GPTES by subtracting the initial mass of the evaporation dish from the final mass.

-

Determine the solubility in grams per liter (g/L) or other desired units using the mass of the dissolved GPTES and the volume of the aliquot taken.

-

Solubility (g/L) = (Mass of dissolved GPTES (g)) / (Volume of aliquot (L))

A simplified visual miscibility test can also be performed for a quick qualitative assessment.[5]

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Conclusion

This compound exhibits broad solubility in common non-aqueous solvents, a critical characteristic for its widespread use. It is generally miscible with alcohols, ketones, and various hydrocarbons.[2][4] While quantitative data is sparse, the provided experimental protocol offers a reliable method for determining precise solubility values tailored to specific research and development needs. This understanding is essential for optimizing formulation stability, reaction kinetics, and the overall performance of materials incorporating this versatile silane coupling agent.

References

Thermal Stability and Decomposition of (3-Glycidyloxypropyl)triethoxysilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of the expected thermal behavior and decomposition pathways of (3-Glycidyloxypropyl)triethoxysilane (GPTES). It is important to note that specific experimental data on the thermal analysis of neat GPTES is not extensively available in publicly accessible literature. The information presented herein is synthesized from data on analogous epoxy-functional silanes, particularly its trimethoxy counterpart (GPTMS), and general principles of epoxy and silane (B1218182) thermal degradation. Researchers are strongly encouraged to perform specific thermal analyses on their GPTES samples to obtain precise quantitative data for their applications.

Introduction

(3-Glycidoxypropyl)triethoxysilane (GPTES) is a bifunctional organosilane that is widely utilized as a coupling agent and adhesion promoter in various industries. Its molecular structure features a reactive epoxy group and hydrolyzable ethoxy groups, enabling it to form covalent bonds with both organic polymers and inorganic surfaces. The thermal stability of GPTES is a critical parameter that dictates its processing window and performance in high-temperature applications. Understanding its decomposition behavior is essential for predicting material lifetime, ensuring product reliability, and controlling manufacturing processes.

This guide provides a detailed examination of the thermal stability and decomposition of GPTES, including probable decomposition pathways, and standardized protocols for its characterization using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Pyrolysis-GC-MS).

Thermal Stability and Decomposition Profile

The thermal decomposition of GPTES is a complex process involving multiple reaction steps. Based on the thermal behavior of similar epoxy-functional alkoxysilanes, the decomposition is expected to proceed through several stages, primarily involving the degradation of the organic moieties and the condensation of the silanol (B1196071) groups.

General Decomposition Pathway

The decomposition of GPTES is anticipated to occur in distinct temperature ranges:

-

Initial Stage (Below 200 °C): In the presence of moisture, hydrolysis of the ethoxy groups can be initiated, leading to the formation of silanols and ethanol. This is a critical first step in the application of GPTES as a coupling agent but is not a primary thermal decomposition pathway in a dry, inert atmosphere.

-

Main Decomposition Stage (Approximately 200-450 °C): This stage is expected to involve the primary degradation of the organic components of the molecule. The decomposition is likely initiated by the cleavage of the C-O and C-C bonds in the glycidoxypropyl chain. The epoxy ring may also undergo thermal ring-opening reactions. This stage is characterized by significant weight loss in thermogravimetric analysis.

-

Final Stage (Above 450 °C): At higher temperatures, the remaining organic fragments will continue to degrade, and the condensation of silanol groups will lead to the formation of a stable inorganic siliceous char. The final residual mass will largely depend on the extent of the formation of this silica-like network.

Quantitative Thermal Analysis Data

| Thermal Analysis Parameter | Expected Range/Value (Hypothetical) | Method of Determination |

| Thermogravimetric Analysis (TGA) | ||

| Onset of Decomposition (Tonset) | 200 - 250 °C | TGA |

| Temperature at 5% Weight Loss (T5%) | 220 - 270 °C | TGA |

| Temperature at 10% Weight Loss (T10%) | 240 - 290 °C | TGA |

| Temperature at 50% Weight Loss (T50%) | 300 - 380 °C | TGA |

| Temperature of Maximum Decomposition Rate (Tmax) | 320 - 400 °C | DTG (Derivative of TGA) |

| Residual Mass at 800 °C (in N2) | 20 - 35 % | TGA |

| Differential Scanning Calorimetry (DSC) | ||

| Glass Transition Temperature (Tg) | Not typically observed for low MW liquids | DSC |

| Exothermic Events (Decomposition) | Peaks between 250 - 450 °C | DSC |

Experimental Protocols for Thermal Analysis

To obtain accurate and reliable data on the thermal stability and decomposition of GPTES, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of GPTES by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Place 5-10 mg of neat GPTES into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), and the temperatures at 5%, 10%, and 50% weight loss.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of decomposition (Tmax).

-

Determine the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transitions, melting, and decomposition exotherms.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Hermetically seal 5-10 mg of neat GPTES in an aluminum DSC pan. An empty, hermetically sealed aluminum pan is to be used as a reference.

-

Atmosphere: High-purity nitrogen, with a constant flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature to 450 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify any endothermic or exothermic peaks, noting their onset, peak, and end temperatures, and the associated enthalpy change (ΔH).

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds evolved during the thermal decomposition of GPTES.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: Place a small amount of neat GPTES (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: Program a stepped pyrolysis or a single-shot pyrolysis at a temperature corresponding to the Tmax identified by TGA (e.g., 350 °C).

-

Pyrolysis Time: 10-30 seconds.

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp to a high temperature (e.g., 300 °C) to separate the evolved compounds.

-

MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

-

-

Data Analysis:

-

Identify the individual peaks in the chromatogram.

-

Compare the mass spectra of the individual peaks with a spectral library (e.g., NIST) to identify the decomposition products.

-

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, visualize the proposed decomposition pathway and the experimental workflows for thermal analysis.

Caption: Proposed thermal decomposition pathway of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Pyrolysis-GC-MS analysis.

An In-depth Technical Guide to (3-Glycidyloxypropyl)triethoxysilane (CAS: 2602-34-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Glycidyloxypropyl)triethoxysilane (GLYEO), identified by CAS number 2602-34-8, is a versatile organosilane coupling agent. Its bifunctional nature, featuring a reactive epoxy group and hydrolyzable ethoxysilane (B94302) groups, allows it to act as a molecular bridge between inorganic substrates and organic polymers. This unique characteristic makes it a valuable tool in a wide array of applications, including the surface modification of materials for biomedical devices, the functionalization of nanoparticles for drug delivery systems, and the enhancement of adhesion in composite materials. This guide provides a comprehensive overview of the technical data, experimental applications, and reaction mechanisms of GLYEO.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Reference |

| CAS Number | 2602-34-8 | [1][2] |

| Molecular Formula | C12H26O5Si | [1][2][3] |

| Molecular Weight | 278.42 g/mol | [1][2][3] |

| Synonyms | GLYEO, 3-(2,3-Epoxypropyloxy)propyltriethoxysilane | [1][3] |

| InChI Key | JXUKBNICSRJFAP-UHFFFAOYSA-N | [4] |

| SMILES | CCO--INVALID-LINK--(OCC)OCC | [4] |

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Density | 1.004 g/mL at 20 °C | [1][5] |

| Boiling Point | 124 °C at 3 mmHg | [6] |

| Flash Point | 144 °C | [1][6] |

| Refractive Index | 1.425 - 1.427 at 20 °C | [5][6] |

| Viscosity | ~3 cSt at 25 °C | [6] |

| Solubility | Reacts slowly with water. Soluble in many organic solvents. | [6] |

Spectroscopic Data

While a comprehensive, publicly available dataset of spectra for this compound is limited, data for the closely related (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) is more accessible and provides valuable insights into the expected spectral features.

| Spectroscopy | Key Features (of the analogous GPTMS) | Reference |

| FTIR (cm⁻¹) | ~2940 (C-H stretch), ~1255 (epoxy ring), ~1100 (Si-O-C), ~910 (epoxy ring), ~850 (Si-O) | [1][7] |

| ¹H NMR (ppm) | Chemical shifts corresponding to the ethoxy, propyl, and glycidyl (B131873) protons are expected. | [8] |

| ¹³C NMR (ppm) | Characteristic peaks for the carbons of the ethoxy, propyl, and glycidyl groups are expected. | [9][10] |

| Mass Spectrometry | The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and other functional groups. | [11] |

Experimental Protocols

The following are generalized protocols for common applications of this compound in a research setting. These protocols are based on established methods for similar silane (B1218182) coupling agents, particularly the trimethoxy variant, and may require optimization for specific substrates and applications.

Protocol 1: Surface Modification of Glass Substrates for Protein Immobilization

This protocol describes the functionalization of glass slides to introduce reactive epoxy groups on the surface, which can then be used to covalently immobilize proteins or other biomolecules containing nucleophilic groups (e.g., amines, thiols).

Materials:

-

Glass microscope slides

-

This compound (GLYEO)

-

Anhydrous ethanol (B145695)

-

Deionized water

-

Nitrogen gas

-

Oven

Procedure:

-

Substrate Cleaning: Thoroughly clean the glass slides by sonicating in a sequence of deionized water, ethanol, and again in deionized water (15 minutes each). Dry the slides under a stream of nitrogen gas.

-

Surface Activation: Activate the surface hydroxyl groups by treating the slides with an oxygen plasma for 1-2 minutes or by immersing them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Rinse the slides extensively with deionized water and dry under nitrogen.

-

Silanization: Prepare a 1-2% (v/v) solution of GLYEO in anhydrous ethanol. Immerse the activated glass slides in the silane solution for 1-2 hours at room temperature with gentle agitation.

-

Rinsing: Remove the slides from the silane solution and rinse thoroughly with ethanol to remove any unbound silane.

-

Curing: Cure the silane layer by baking the slides in an oven at 80-110 °C for 1 hour.

-

Storage: The epoxy-functionalized slides are now ready for protein immobilization and should be stored in a desiccator to prevent hydrolysis of the epoxy groups.

Protocol 2: Functionalization of Silica (B1680970) Nanoparticles for Drug Delivery

This protocol outlines a general procedure for modifying the surface of silica nanoparticles with GLYEO. The resulting epoxy-functionalized nanoparticles can be used to conjugate drugs, targeting ligands, or other molecules.

Materials:

-

Silica nanoparticles

-

This compound (GLYEO)

-

Anhydrous toluene (B28343) or ethanol

-

Deionized water

-

Centrifuge

Procedure:

-

Nanoparticle Dispersion: Disperse the silica nanoparticles in anhydrous toluene or ethanol via sonication to achieve a uniform suspension.

-

Silanization: Add a calculated amount of GLYEO to the nanoparticle suspension. A typical starting point is a 1-5% weight ratio of GLYEO to silica nanoparticles. The optimal ratio should be determined experimentally.

-

Reaction: Allow the reaction to proceed for 4-24 hours at room temperature or elevated temperature (e.g., 50-80 °C) under constant stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis of the silane.

-

Washing: After the reaction, collect the functionalized nanoparticles by centrifugation. Remove the supernatant and wash the nanoparticles multiple times with the reaction solvent (toluene or ethanol) to remove excess silane.

-

Drying: Dry the functionalized nanoparticles under vacuum. The nanoparticles are now ready for conjugation with therapeutic agents or other molecules.

Reaction Mechanisms and Workflows

The utility of this compound as a coupling agent stems from two primary chemical reactions: the hydrolysis and condensation of the triethoxysilane (B36694) group and the subsequent reaction of the epoxy group.

Hydrolysis and Condensation Pathway

The triethoxysilane moiety of GLYEO undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups on the surface of an inorganic substrate (like glass or silica) to form stable covalent siloxane bonds (Si-O-Si). Alternatively, the silanol groups can self-condense to form a polysiloxane network on the surface.

Caption: Hydrolysis and condensation of GLYEO on a hydroxylated surface.

Epoxy Ring-Opening Reaction Workflow

Once the GLYEO is anchored to the substrate, the terminal epoxy group is available for reaction with various nucleophiles. A common application is the reaction with amine groups present in proteins or other biomolecules. This reaction proceeds via a nucleophilic attack on one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a stable covalent bond.

Caption: Covalent immobilization via epoxy ring-opening reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area.

| Hazard | Description | Precautionary Measures | Reference |

| Eye Irritation | Causes serious eye irritation. | Wear protective eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [1] |

| Skin Irritation | Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [1] |

| Inhalation | Harmful if inhaled. May cause respiratory irritation. | Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area. | [1][5] |